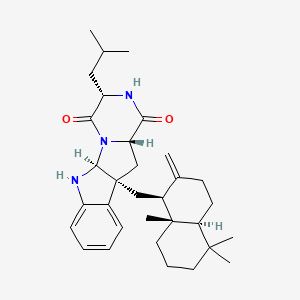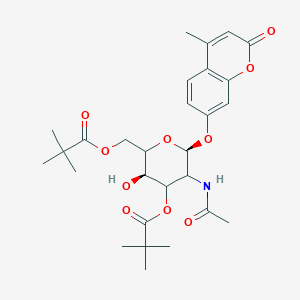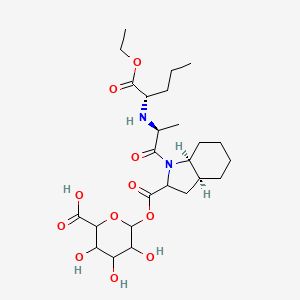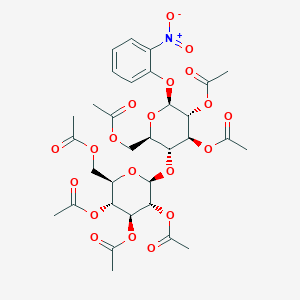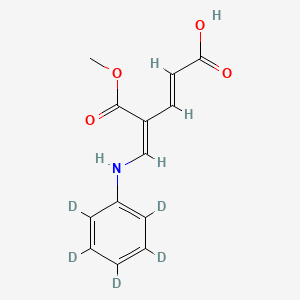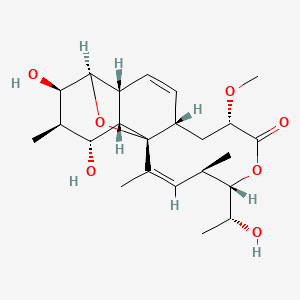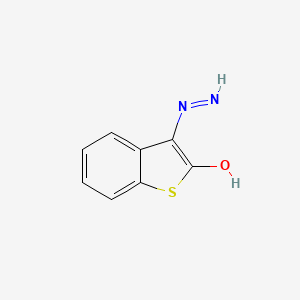
Thionaphthenquinone 3-Hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Hydrazones like Thionaphthenquinone 3-Hydrazone are typically synthesized through the reaction of a hydrazine derivative with a ketone or aldehyde. A relevant example includes the synthesis of 2-hydroxyacetophenone nicotinic acid hydrazone, highlighting the general approach to hydrazone synthesis through condensation reactions. These methods often involve the use of catalysts and specific conditions to promote the formation of the hydrazone linkage with high yield and purity (Sreeja et al., 2003).
Molecular Structure Analysis
The molecular structure of hydrazones is characterized by their ability to adopt multiple tautomeric forms, which can significantly influence their chemical reactivity and physical properties. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly used to elucidate their structure. For instance, studies on similar compounds have revealed quasi co-planarity in the molecular skeleton, with significant localization of double bonds in the hydrazone moiety, indicating the presence of E-configuration in the C=N-N-C=O linkage (Sreeja et al., 2003).
Chemical Reactions and Properties
Hydrazones are reactive towards both electrophiles and nucleophiles due to the presence of an azomethine (C=N) linkage, which can participate in various chemical reactions including cyclization, nucleophilic addition, and redox processes. The chemical behavior of these compounds can be further modified by the incorporation of different substituents on the hydrazone moiety, influencing their electronic properties and reactivity patterns.
Physical Properties Analysis
The physical properties of hydrazones, including solubility, melting point, and crystallinity, can vary widely depending on their molecular structure. These properties are crucial for their application in material science and organic synthesis. For example, the non-centrosymmetric space group and orthorhombic lattice of certain hydrazones indicate their potential utility in non-linear optical applications (Sreeja et al., 2003).
Wissenschaftliche Forschungsanwendungen
Anticancer Activity : Naphthoquinone-based hydrazone hybrids have shown potent activity against cancer cell lines. Semisynthetic hydrazones derived from α- and β-lapachones coupled with drugs like hydralazine and isoniazid exhibited significant anticancer activity, with some compounds being more cytotoxic than existing cancer drugs (Guimarães et al., 2020).
DNA Synthesome Model for Anticancer Drugs : The human breast cancer cell DNA synthesome has been used as a model to study the mechanisms of action of anticancer drugs, including hydrazone derivatives designed as ribonucleotide reductase inhibitors and naphthoquinones derivatives acting as topoisomerase inhibitors (Macedo & Malkas, 2001).
Anion Sensing : Dinitrophenyl hydrazones have been developed as colorimetric probes for anions due to their ability to change color in the presence of certain anions, indicating potential for environmental and biological applications (Sousa et al., 2022).
Antimicrobial Activity : Hydrazone-bridged thiazole-pyrrole derivatives have been synthesized and shown to possess good activity against specific bacteria strains like Staphylococcus aureus and Enterococcus faecalis, suggesting their use in antimicrobial treatments (Yurttaş et al., 2013).
Drug Delivery and Clinical Applications : Hydrazones are being explored for drug delivery, particularly for site-specific drug release in treatments like anticancer, anti-inflammatory, and as chelating agents. Their unique properties allow for programmed drug release in various clinical applications (Wahbeh & Milkowski, 2019).
Therapeutic Agents for Cancer Treatment : Research has indicated that iron chelators like hydrazones could be effective therapeutic agents for cancer treatment. These chelators, more effective than desferrioxamine, have shown anti-proliferative effects against various cancers (Richardson, 2002).
Safety And Hazards
The specific safety and hazard information for Thionaphthenquinone 3-Hydrazone is not available in the retrieved documents. However, as with all chemicals, it should be handled with appropriate safety measures to prevent exposure and potential harm.
Zukünftige Richtungen
The future directions for research on Thionaphthenquinone 3-Hydrazone could include further exploration of its potential biological activities and therapeutic applications, as well as the development of more efficient synthesis methods. Additionally, more detailed studies on its physical and chemical properties, safety profile, and mechanism of action could also be valuable.
Eigenschaften
IUPAC Name |
3-diazenyl-1-benzothiophen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c9-10-7-5-3-1-2-4-6(5)12-8(7)11/h1-4,9,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXFPVRGAQBTRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)O)N=N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thionaphthenquinone 3-Hydrazone | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1140471.png)
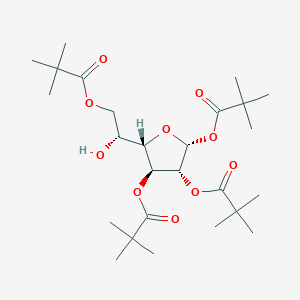
![7,15-Dibromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B1140474.png)
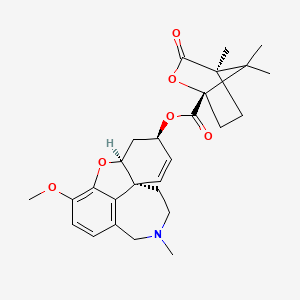
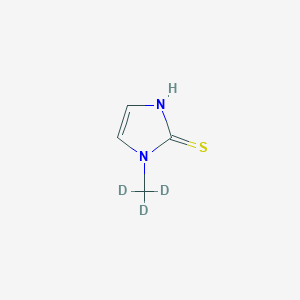
![4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1140480.png)
![Ethyl2-azabicyclo[3,3,1]octanyl-3-formicacid](/img/structure/B1140481.png)
